N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide
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Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide, also known as OP3TA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Derivatives
A general route was established for the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the versatility of pyridazine derivatives in synthetic chemistry. The derivatives were synthesized by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to compounds with potential for further chemical and pharmacological exploration (Ibrahim & Behbehani, 2014). This process highlights the synthetic utility of pyridazine compounds in generating diverse molecular structures.
Pharmacological Potential
Research into dihydropyridazinone derivatives has demonstrated their potent inotropic activity in dogs, indicating a potential for cardiac therapeutic applications. These studies involved the synthesis of various lactam analogues, showing significant inotropic effects, which could be beneficial in developing new cardiac medications (Robertson et al., 1986).
Antinociceptive Activity
Derivatives of pyridazinone have been synthesized and investigated for their antinociceptive activity, demonstrating potential as pain management therapies. This research underscores the therapeutic capabilities of pyridazinone derivatives beyond their known pharmacological properties, potentially leading to new analgesic drugs (Doğruer et al., 2000).
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of pyridine, pyrimidinone, and oxazinone derivatives as antimicrobial agents, starting from citrazinic acid. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This work illustrates the potential of pyridazine derivatives in developing new antimicrobial therapies (Hossan et al., 2012).
properties
IUPAC Name |
2-(2-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOUJQWLWCWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide |
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